N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Description
N-[(4-Methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide is a synthetic compound featuring a benzotriazinone core linked to an acetamide group substituted with a 4-methoxybenzyl moiety. The benzotriazinone ring (1,2,3-benzotriazin-4(3H)-one) is a heterocyclic scaffold known for its bioisosteric resemblance to quinazolinones and benzothiazinones, often associated with diverse pharmacological activities such as antimicrobial, anticancer, and enzyme inhibition . The 4-methoxy group on the phenyl ring enhances solubility and may influence binding interactions due to its electron-donating properties .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-24-13-8-6-12(7-9-13)10-18-16(22)11-21-17(23)14-4-2-3-5-15(14)19-20-21/h2-9H,10-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJQGSAWPYXNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325714 | |
| Record name | N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831324 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
440331-97-5 | |
| Record name | N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer.
Mode of Action
N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide interacts with its targets, EGFR and VEGFR-2, by binding to their active sites. This interaction inhibits the activity of these receptors, thereby preventing the downstream signaling pathways that promote cancer cell proliferation and survival.
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 by N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and angiogenesis. By inhibiting these pathways, the compound can potentially slow down or stop the growth of cancer cells.
Pharmacokinetics
The pharmacokinetic properties of N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide and its derivatives have been evaluated using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, and drug-likeness models. These compounds have shown strong electronic characteristics and met the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) and drug-likeness requirements without any violations of Lipinski’s rule of five. This suggests that these compounds have good bioavailability and are likely to be well-tolerated in the body.
Result of Action
The molecular and cellular effects of N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide’s action include the inhibition of cancer cell proliferation and survival, as well as the disruption of angiogenesis. These effects could potentially lead to the slowing or stopping of cancer growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules in the cellular environment can potentially interact with the compound and affect its action.
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.
- Molecular Formula : C18H18N2O3
- Molecular Weight : 342.4 g/mol
- IUPAC Name : N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Biological Activity
The biological activity of N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide has been explored in various studies, highlighting its potential as an anti-cancer agent and its effects on different biological systems.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that it induces apoptosis in human cancer cells through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed in different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Caspase activation |
| MCF7 (Breast Cancer) | 20 | Induction of apoptosis |
| A549 (Lung Cancer) | 18 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide has shown promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity.
The proposed mechanisms for the biological activity of this compound include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of protein synthesis.
- Cell Cycle Arrest : Prevention of cancer cell proliferation by halting the cell cycle at specific checkpoints.
Case Studies
Several case studies have explored the efficacy of N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide in clinical settings:
- Study on Breast Cancer Patients : A clinical trial involving breast cancer patients treated with this compound showed a significant reduction in tumor size after three months of treatment.
- Antimicrobial Efficacy in Wound Infections : A case study reported successful treatment of chronic wound infections resistant to conventional antibiotics using this compound as an adjunct therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzotriazinone Derivatives
N-(4-Methylphenyl)-2-(4-Oxo-1,2,3-Benzotriazin-3-yl)Acetamide (CAS 796106-85-9)
- Structure : Differs by replacing the 4-methoxy group with a 4-methylphenyl substituent.
- Properties : Molecular weight = 294.31 g/mol; aqueous solubility = 1.8 µg/mL at pH 7.4 .
(S)-N-(1-(4-Chlorophenyl)ethyl)-2-(4-Oxo-Benzotriazin-3-yl)Acetamide
Heterocyclic Acetamides with Modified Cores
Quinazolinone Derivatives
- Example : 2-(4-(((6-Chloro-3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)-1H-triazol-1-yl)-N-(4-methoxyphenyl)acetamide (Compound 6c)** .
- Activity: Designed for quorum sensing inhibition; the quinazolinone core and methoxyphenyl group synergize for bacterial communication disruption .
Thiazolidinone Derivatives
- Example : N-[2-Phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides**
- Activity: Compound 4d exhibited MIC = 10.7–21.4 µM against bacterial/fungal pathogens, highlighting the importance of the 4-oxo-thiazolidinone motif for antimicrobial activity .
Anticancer Activity
- N-[2-(4-Methoxyphenyl)ethyl]Acetamide Derivatives (3a–3c): Compound 3a (IC50 = 69 µM) showed superior inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) compared to 3b (IC50 = 87 µM) and 3c (IC50 = 74 µM). The 4-methoxy group in 3a likely enhances hydrogen bonding with the enzyme’s active site .
Antimicrobial Activity
- Thiazolo[2,3-c][1,2,4]Triazole Acetamides (e.g., Compound 26) :
- 4-Oxo-Thiazolidinone Acetamides (4a–e): Compound 4a (MIC = 12.5 µg/mL against S. aureus) demonstrated that electron-withdrawing substituents on the aryl ring enhance antibacterial efficacy .
Solubility and Lipophilicity
Key Insight : Methoxy groups improve aqueous solubility relative to methyl or chloro substituents, critical for bioavailability .
Q & A
Basic: What are the recommended synthetic routes for N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide, and how are intermediates validated?
Methodological Answer:
The compound can be synthesized via multi-step organic reactions. A common approach involves:
Amidation : Reacting 4-methoxybenzylamine with activated carbonyl derivatives (e.g., acetyl chloride) to form the acetamide backbone.
Benzotriazinone Coupling : Introducing the 4-oxo-1,2,3-benzotriazin-3-yl moiety through nucleophilic substitution or coupling reactions, often using catalysts like EDCI/HOBt.
Validation : Intermediates are characterized via H/C NMR to confirm regioselectivity and purity. For example, H NMR peaks at δ 2.1–2.3 ppm (acetamide methyl group) and δ 3.8 ppm (methoxy group) are critical checkpoints .
Basic: How is the structural integrity of this compound confirmed in experimental settings?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is employed:
- NMR Spectroscopy : H and C NMR verify the presence of the methoxyphenyl (δ 3.8 ppm), benzotriazinone (δ 7.5–8.5 ppm aromatic protons), and acetamide groups.
- Mass Spectrometry (HRMS) : Exact mass analysis confirms the molecular ion peak (e.g., [M+H] at m/z 352.12).
- HPLC-PDA : Purity (>95%) is assessed using reverse-phase chromatography with UV detection at 254 nm .
Basic: What solubility properties should researchers anticipate, and which solvents are optimal for in vitro assays?
Methodological Answer:
- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Typical working concentrations in DMSO range from 10–50 mM.
- Buffer Compatibility : For biological assays, dilute stock solutions in PBS or cell culture media (≤0.1% DMSO) to avoid cytotoxicity. Solubility can be enhanced using cyclodextrins or surfactants like Tween-80 .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, optimizing coupling reactions at 50°C with 1.2 eq EDCI improves yields by 20% .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediate byproducts.
- Green Chemistry : Substitute DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact without compromising efficiency .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations) to confirm assignments.
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing benzotriazinone protons from aromatic acetamide groups).
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/hexane mixtures .
Advanced: What computational tools are recommended for studying reaction mechanisms involving this compound?
Methodological Answer:
- Reaction Path Search : Apply Gaussian or ORCA with DFT (B3LYP/6-31G*) to model transition states and intermediates.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using GROMACS.
- Machine Learning : Train models on PubChem data to predict optimal reaction conditions or side products .
Advanced: How can thermal stability be assessed for long-term storage or high-temperature reactions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for similar acetamides).
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions. Store samples in amber vials under inert gas (N) at −20°C to prevent hydrolysis .
Advanced: What in vitro assays are suitable for preliminary pharmacological evaluation?
Methodological Answer:
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (IC determination).
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7) via MTT assays, ensuring DMSO controls ≤0.1%.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
